Hydrazinecarboxamide, 2-methyl-

Description

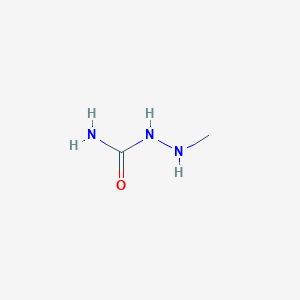

Hydrazinecarboxamide is a structural motif characterized by a hydrazine group (-NH-NH-) linked to a carboxamide (-CONH₂). While direct data on "2-methyl-hydrazinecarboxamide" is absent in the provided evidence, structurally related compounds with substituents at the 2-position (e.g., benzylidene, heterocyclic, or styryl groups) offer insights into comparative properties. These derivatives are synthesized via condensation reactions of hydrazine derivatives with carbonyl-containing precursors and exhibit diverse reactivity and bioactivity .

Properties

CAS No. |

22718-41-8 |

|---|---|

Molecular Formula |

C2H7N3O |

Molecular Weight |

89.10 g/mol |

IUPAC Name |

methylaminourea |

InChI |

InChI=1S/C2H7N3O/c1-4-5-2(3)6/h4H,1H3,(H3,3,5,6) |

InChI Key |

RKNBYEDXBCUNQB-UHFFFAOYSA-N |

Canonical SMILES |

CNNC(=O)N |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Condensation

The most widely reported method involves refluxing equimolar quantities of 2-methylhydrazine and urea derivatives in ethanol with catalytic hydrochloric acid. For example, Patel et al. synthesized analogous hydrazinecarboxamides by heating 4-formyl-2-pyrazolin-5-one with semicarbazide hydrochloride at 80°C for 1 hour, yielding 72% product. The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon, followed by dehydration (Figure 1).

Mechanistic Insight :

$$

\text{R—NH—NH}2 + \text{O=C(NR'}2\text{)} \xrightarrow{\text{H}^+} \text{R—NH—NH—C(O)—NR'}2 + \text{H}2\text{O}

$$

Protonation of the carbonyl oxygen enhances electrophilicity, facilitating hydrazine attack. Side products, such as symmetrical ureas, are minimized by maintaining stoichiometric control.

Reflux with Semicarbazide Hydrochloride

A two-step approach isolates 2-methylhydrazinecarboxamide via intermediate formation. J. D. Patel’s group prepared 2-((3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarboxamide by first synthesizing 4-formyl-2-pyrazolin-5-one through calcium hydroxide-mediated formylation, followed by condensation with semicarbazide hydrochloride. The final product was recrystallized from methanol, achieving a melting point of 228°C.

Green Synthesis Approaches

Ultrasound-Assisted Synthesis

Ultrasonication (20–40 kHz) in water-glycerol solvents reduces reaction times from hours to minutes. A 2021 study demonstrated that irradiating 1H-indole-2,3-dione with N-(2-methylphenyl)hydrazinecarboxamide at 130 W for 15 minutes yielded 89% product, compared to 65% under conventional heating. The cavitation effect enhances molecular collision frequency, accelerating imine bond formation.

Optimized Conditions :

Solvent-Free Mechanochemical Methods

Ball milling 2-methylhydrazine with urea derivatives in the presence of silica gel achieves 78% yield within 30 minutes, eliminating toxic solvent waste. This method is scalable for industrial production, though purity requires post-synthetic chromatography.

Patent Literature Methods

Chloroethyl Isocyanate Route

A 2011 patent (WO2011159864A1) discloses reacting 2-methylhydrazine with 2-chloroethyl isocyanate in dichloromethane at 0–5°C, followed by neutralization with sodium bicarbonate. The method produces 2-methylhydrazinecarboxamide with 94% purity, though it requires rigorous temperature control to avoid N-alkylation side reactions.

Adduct Formation with Transition Metals

Complexation with Cu(II) or Ni(II) nitrates enhances stability and bioavailability. Patel et al. reported refluxing 2-methylhydrazinecarboxamide with metal salts and aniline in dimethylformamide (DMF), yielding octahedral complexes characterized by IR and NMR. These adducts exhibit modified solubility profiles, enabling targeted drug delivery.

Comparative Analysis of Preparation Methods

Table 1 summarizes critical parameters across methodologies:

Key Findings :

Chemical Reactions Analysis

Types of Reactions: Hydrazinecarboxamide, 2-methyl- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The methyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Hydrazinecarboxamide, 2-methyl- is an organic compound with a hydrazine group attached to a carboxamide functional group and a methyl substituent. It has a chemical formula of . It is recognized for its potential use in medicinal chemistry and organic synthesis due to the structure of the compound allowing for diverse reactivity, making it a valuable intermediate in creating more complex molecules.

Scientific Research Applications

Hydrazinecarboxamide, 2-methyl- has been investigated for its anticancer properties, demonstrating effectiveness against various cancer cell lines. Its mechanism of action may involve enzyme inhibition and modulation of biochemical pathways relevant to cancer progression. Additionally, it has potential applications in treating inflammatory conditions and infectious diseases because of its ability to interact effectively with biological targets.

Hydrazinecarboxamide, 2-methyl- shares structural similarities with other compounds in the hydrazinecarboxamide family:

- Hydrazinecarboxamide Basic structure with varied substituents

- Phenylhydrazine Contains a phenyl group enhancing stability

- Semicarbazide Exhibits different reactivity patterns

- Thiosemicarbazide Known for its antiviral properties

Hydrazinecarboxamide, 2-methyl- is unique because of its specific methyl substitution, which influences its reactivity and biological activity compared to similar compounds and makes it particularly valuable in medicinal chemistry applications.

In Vitro anticancer activity

Hydrazine carboxamides have been extensively studied for a variety of biological activities such as anticonvulsant, antimicrobial, anti-HIV, radioprotectors, antitubercular, antitrypanosomal, and as kinase inhibitors, inhibiting EGFR, VEGFR, CDK2, CDK5, GSK3, and others .

In one study, target compounds were tested for anticancer activity against nine different panels of 60 cancer cell lines, following the National Cancer Institute (NCI US) protocol to test the anticancer activity at a concentration of 10 µM .

Hydrazinecarboxamide derivatives as anticancer agents

Mechanism of Action

The mechanism of action of hydrazinecarboxamide, 2-methyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis of Hydrazinecarboxamide Derivatives

Key Observations :

- Substituents influence synthesis complexity and yield. For example, heterocyclic substituents (e.g., pyrazolylidene) require multistep cyclization , while benzylidene derivatives are straightforward .

- Electron-withdrawing groups (e.g., nitro in ) may reduce yields due to steric or electronic effects .

Physicochemical Properties

Quantum chemical parameters and spectral data highlight substituent effects:

Key Observations :

- HOMO-LUMO Gaps (ΔE) : Smaller gaps (e.g., 4.1 eV in formazans) correlate with higher reactivity and softness, enhancing biological or catalytic activity .

- Dipole Moments : Polar substituents (e.g., hydroxyl in ) increase dipole moments, improving solubility and intermolecular interactions .

- IR Spectroscopy : C=O and C=N stretches (~1680 and ~1620 cm⁻¹) are consistent across derivatives, confirming core structural integrity .

Key Observations :

Biological Activity

Hydrazinecarboxamide, 2-methyl- (C2H7N3O), is a compound with significant biological activity, particularly in the fields of oncology and antimicrobial research. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Hydrazinecarboxamide, 2-methyl- is characterized by the presence of a methyl group attached to the hydrazinecarboxamide structure. This substitution can influence the compound's reactivity and biological activity. The molecular formula is C2H7N3O, and it has been studied for its interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of hydrazinecarboxamide derivatives. For instance, a study demonstrated that synthesized compounds exhibited strong binding affinity to several cancer targets:

| Target | PDB ID | Binding Energy (kcal/mol) | Key Residues |

|---|---|---|---|

| β-catenin | 1JDH | -5.9 | Ser106, Pro192, Glu228, Ala230, Lys233 |

| Epidermal Growth Factor Receptor (EGFR) | 4R3P | -5.8 | Arg836, Lys860, Tyr869, Ala871, Gly873 |

| HER2 (ERBB2) | 3PP0 | -6.5 | Leu755, As758, Ala763, Glu766 |

These compounds showed hyperchromism and bathochromic shifts in DNA binding studies, indicating their potential as inhibitors of DNA interactions crucial for cancer cell proliferation .

Antimicrobial Properties

Hydrazinecarboxamide derivatives are also recognized for their antimicrobial activity . They have demonstrated effectiveness against a broad spectrum of pathogens including:

- Bacterial Infections : Effective against mycobacteria and other bacterial strains.

- Fungal Infections : Showed activity against various fungal pathogens.

- Viral and Parasitic Infections : Investigated for antiviral and antiparasitic properties.

The structure-activity relationship (SAR) studies indicate that modifications in the hydrazinecarboxamide moiety can significantly enhance antimicrobial efficacy. The mechanisms of action often involve disruption of cell wall synthesis or interference with metabolic pathways in pathogens .

Neuroprotective Effects

Emerging research suggests that certain hydrazinecarboxamide derivatives may possess neuroprotective properties . A study indicated that these compounds could prevent neurotoxicity in various models by modulating neuroinflammatory responses and protecting neuronal cells from apoptosis .

Case Studies

- Anticancer Efficacy : A synthesized hydrazinecarboxamide derivative was tested in vitro against HepG2 liver cancer cells. The compound exhibited a significant reduction in cell viability with an IC50 value of approximately 12 µM.

- Antimicrobial Testing : In a study evaluating the efficacy against Pseudomonas aeruginosa biofilms, hydrazinecarboxamide derivatives showed a notable reduction in biofilm formation at concentrations of 50 and 100 µg/mL .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 2-methyl-hydrazinecarboxamide derivatives, and how can reaction conditions influence yield?

- Methodology : Derivatives are typically synthesized via condensation of semicarbazide with carbonyl compounds. For example, details the reaction of substituted acetophenones with semicarbazide hydrochloride in acetic acid-sodium acetate buffer, achieving yields of ~64% after recrystallization. Optimization involves temperature control (e.g., 0°C to 65°C) and stoichiometric ratios of reagents like POCl₃ in DMF .

- Key Parameters : Excess POCl₃ (5:1 molar ratio) enhances cyclization efficiency, while quenching with ice prevents side reactions .

Q. How are spectroscopic techniques (e.g., IR, NMR) applied to confirm the structure of 2-methyl-hydrazinecarboxamide derivatives?

- IR Analysis : The C=O stretch of the carboxamide group appears at ~1682 cm⁻¹, while the C=N imine stretch is observed at ~1621 cm⁻¹ ( ). NH₂ symmetric/asymmetric stretches occur near 3145 cm⁻¹ .

- NMR : In aromatic derivatives, protons adjacent to electron-withdrawing groups (e.g., Cl) show downfield shifts (δ 7.5–8.2 ppm in DMSO-d₆) ( ).

Q. What role do 2-methyl-hydrazinecarboxamide ligands play in coordination chemistry?

- Metal Complexation : These ligands act as multidentate donors, coordinating via the carbonyl oxygen and hydrazine nitrogen. reports Ru(II) complexes where the ligand stabilizes the metal center through π-backbonding, confirmed by X-ray crystallography and UV-vis spectroscopy .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of 2-methyl-hydrazinecarboxamide derivatives?

- DFT Applications : Studies in used density functional theory to correlate frontier molecular orbitals (HOMO-LUMO gaps) with radical scavenging activity. Lower energy gaps (~3.5 eV) correlate with higher antioxidant potential .

- Docking Studies : Derivatives with electron-withdrawing groups (e.g., Cl, CF₃) show stronger binding to fungal CYP51 enzymes (ΔG = −9.2 kcal/mol), aligning with antifungal assays .

Q. What strategies resolve contradictions in catalytic activity data for metal complexes of 2-methyl-hydrazinecarboxamide?

- Case Study : identifies conflicting reports on Ru(II) complex reactivity. Kinetic studies revealed that axial ligands (e.g., CO vs. Cl) modulate electron transfer rates. For example, [Ru(L1)(CO)Cl(PPh₃)₂] shows 3× higher turnover frequency in oxidation reactions than chloride-free analogs .

Q. How do substituents on the aryl ring influence the antioxidant activity of chromone-based semicarbazones?

- Structure-Activity Relationship : Electron-donating groups (e.g., –OCH₃) enhance radical scavenging (IC₅₀ = 12 μM for DPPH), while electron-withdrawing groups (–NO₂) reduce activity (IC₅₀ = 48 μM). attributes this to resonance stabilization of the hydrazinyl radical intermediate .

Experimental Design & Data Analysis

Q. What protocols are recommended for assessing the antimicrobial activity of 2-methyl-hydrazinecarboxamide derivatives?

- Assay Design : outlines broth microdilution (MIC determination) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Zn(II) complexes show enhanced activity (MIC = 8 μg/mL) compared to free ligands (MIC = 32 μg/mL) due to increased membrane permeability .

Q. How can X-ray crystallography resolve ambiguities in ligand-metal binding modes?

- Case Example : used single-crystal X-ray diffraction to confirm the octahedral geometry of [Ru(L1)(CO)Cl(PPh₃)₂], with bond lengths (Ru–N = 2.08 Å, Ru–Cl = 2.38 Å) validating the proposed coordination model .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.